1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine
Description
Properties
Molecular Formula |
C9H19FN2 |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H19FN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3 |
InChI Key |
STJHPRPABHMIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CCF |
Origin of Product |
United States |
Preparation Methods
Classical Alkylation Approach
The predominant method for synthesizing 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine involves stepwise alkylation of piperazine with 2-fluoroethyl bromide and isopropyl bromide or vice versa. The general procedure is as follows:
- Starting materials: Piperazine, 2-fluoroethyl bromide, isopropyl bromide
- Base: Potassium carbonate (K2CO3) or similar inorganic base to deprotonate piperazine nitrogen
- Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Heating at 80–100°C for several hours (typically 4–12 hours) to drive the reaction to completion
- Workup: Purification by extraction, distillation, or recrystallization to isolate the target compound
This reaction scheme relies on nucleophilic substitution (SN2) where the nucleophilic nitrogen of piperazine attacks the electrophilic carbon of the alkyl bromide, displacing bromide ion.
Stepwise Alkylation Strategy
Due to the presence of two different substituents, selective monoalkylation is critical. A typical sequence is:
- First alkylation: Piperazine is reacted with 2-fluoroethyl bromide to form 1-(2-fluoroethyl)piperazine.
- Second alkylation: The intermediate is then reacted with isopropyl bromide to yield this compound.
Alternatively, the order can be reversed depending on reactivity and selectivity considerations.
Industrial Production Methods
In industrial settings, continuous flow reactors are often employed to optimize reaction parameters such as temperature, residence time, and stoichiometry, improving yield and reproducibility. Key features include:
- Catalyst use: While base-mediated alkylation is common, catalysts may be introduced to improve selectivity or reaction rate.
- Purification: Advanced purification methods such as distillation under reduced pressure, crystallization, and chromatographic techniques (e.g., preparative liquid chromatography) are used to obtain high-purity product.
- Process control: Real-time monitoring of reaction progress via spectroscopic methods (e.g., NMR, IR) ensures consistent quality.
Reaction Mechanism and Chemical Considerations
The alkylation reactions proceed via nucleophilic substitution (SN2) on the alkyl bromides:
- The lone pair on the piperazine nitrogen attacks the electrophilic carbon attached to bromide.
- The bromide ion is displaced, forming the new C–N bond.
- The presence of potassium carbonate serves to neutralize the hydrobromic acid formed, driving the reaction forward.
The fluoroethyl group is relatively less reactive due to the electron-withdrawing fluorine, requiring optimized conditions to achieve efficient substitution.
Data Table: Typical Reaction Parameters for Preparation
| Step | Reactants | Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1st Alkylation | Piperazine + 2-fluoroethyl bromide | K2CO3 | DMF | 80–90 | 6–8 | 70–85 | Monoalkylation to 1-(2-fluoroethyl)piperazine |
| 2nd Alkylation | Intermediate + isopropyl bromide | K2CO3 | DMF | 90–100 | 6–10 | 65–80 | Formation of this compound |
| Purification | Crystallization / Distillation | — | — | — | — | — | Removal of impurities and unreacted reagents |
Alternative Synthetic Approaches and Research Findings
While the classical alkylation method is standard, literature on related piperazine derivatives suggests alternative synthetic strategies that may be adapted:
- Pd-catalyzed coupling reactions: For complex piperazine derivatives, palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) can be used to install aryl or alkyl substituents selectively, though this is less common for simple alkylations like fluoroethyl or isopropyl groups.
- One-pot procedures: Some patents and research articles describe one-pot multi-step reactions combining alkylation and protection/deprotection steps to improve efficiency and reduce purification steps.
- Use of solid supports: In related piperazine syntheses, solid-phase synthesis techniques have been applied to facilitate purification and improve yields.
However, for this compound specifically, the direct alkylation remains the most practical and scalable approach.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate the activity of enzymes or receptors, influencing cellular pathways and physiological processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Fluorinated vs. Non-Fluorinated Analogues: The 2-fluoroethyl group in the target compound may improve metabolic stability compared to non-fluorinated derivatives like 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP), which has higher water solubility but lower lipophilicity .
- Branched Alkyl Groups : The isopropyl group in the target compound provides steric bulk similar to the 3-phenylpropyl group in SA4503, which is critical for receptor binding .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Biological Activity
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a piperazine ring substituted with a fluoroethyl and isopropyl group, suggests possible interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Piperazine derivatives are known for their diverse pharmacological effects, including:
- CNS Activity : Many piperazine compounds exhibit activity at serotonin and dopamine receptors, which are crucial for central nervous system (CNS) functions .
- Anticancer Properties : Research indicates that some piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
- Radioprotection : Certain piperazine derivatives have shown promise as radioprotective agents, mitigating DNA damage from ionizing radiation .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a series of piperazine derivatives, including this compound, against several cancer cell lines. The compound demonstrated significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. The mechanism involved the activation of caspases leading to programmed cell death .
Case Study 2: Radioprotective Effects
In a preclinical study, derivatives including this compound were tested for their ability to protect lymphoblastic leukemia cells from gamma radiation. The results indicated that these compounds significantly increased cell viability compared to untreated controls. This suggests their potential application as radiation countermeasures in clinical settings .
Research Findings
Recent research has focused on optimizing the structure of piperazine derivatives to enhance their biological activity. Modifications at the N-4 position of the piperazine ring have been shown to influence receptor affinity and bioactivity significantly. For instance, substituents that increase lipophilicity have been associated with improved cellular permeability and efficacy .
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(2-fluoroethyl)-4-(propan-2-yl)piperazine?
The compound can be synthesized via alkylation reactions using a piperazine backbone. For example:
- Step 1 : React 4-(propan-2-yl)piperazine with 2-fluoroethyl bromide in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
- Note : Optimize reaction time (6–7 hours) and stoichiometry (1.2 equiv alkylating agent) to avoid over-alkylation .
Q. How can impurities or byproducts be minimized during synthesis?
- Byproduct Analysis : Common impurities include dialkylated derivatives (e.g., 1,4-bis(2-fluoroethyl)piperazine). Use controlled stoichiometry (1:1.2 ratio of piperazine to alkylating agent) and monitor via TLC .
- Purification : Employ gradient chromatography (ethyl acetate:hexane, 1:8 to 1:4) to separate mono- and dialkylated products .
Q. What spectroscopic techniques validate the compound’s structure?
- ¹H/¹³C NMR : Key signals include δ 4.5–4.7 ppm (CH₂F coupling split) for the fluoroethyl group and δ 1.0–1.2 ppm (doublet, J = 6.8 Hz) for the isopropyl group .
- MS (ESI+) : Expected [M+H]⁺ at m/z 217.2 (calculated for C₉H₁₈FN₂) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., tyrosine kinases). Parameterize the fluoroethyl group’s electronegativity and steric effects .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. The fluorine atom’s electron-withdrawing effect may enhance binding affinity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Test the compound at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Control Experiments : Verify purity (>95% via HPLC) to exclude confounding impurities. Cross-validate assays (e.g., MTT vs. apoptosis markers) .
Q. How does modifying substituents impact structure-activity relationships (SAR)?
- Fluoroethyl vs. Benzyl : Replace the fluoroethyl group with a benzyl moiety () to assess hydrophobicity. Use logP calculations (e.g., ClogP) to correlate with membrane permeability .
- Isopropyl vs. Cyclohexyl : Compare steric hindrance effects on receptor binding via SPR (surface plasmon resonance) .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
